4-Methyl-1H-indazole-3-carbaldehyde
Overview
Description
4-Methyl-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a methyl group at the 4-position and an aldehyde group at the 3-position of the indazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
Indazole-containing compounds have been known to target a variety of enzymes and receptors, playing a significant role in various biological processes .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and modulate the activity of their targets, leading to changes in cellular functions .
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biochemical pathways, influencing various downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Indazole derivatives have been known to exhibit a variety of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .
Biochemical Analysis
Biochemical Properties
4-Methyl-1H-indazole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures
Cellular Effects
Indazole derivatives, including this compound, have shown various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
Indazole derivatives are known to exhibit their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-indazole-3-carbaldehyde typically involves the functionalization of the indazole ring. One common method is the nitrosation of indoles, followed by reduction and subsequent functional group transformations . Another approach involves the direct metalation of the indazole ring, followed by formylation . These methods often require specific reaction conditions, such as the use of strong bases or metal catalysts, to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed:
Oxidation: 4-Methyl-1H-indazole-3-carboxylic acid.
Reduction: 4-Methyl-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-1H-indazole-3-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
1H-Indazole-3-carbaldehyde: Lacks the methyl group at the 4-position, resulting in different reactivity and biological activity.
4-Methyl-1H-indazole-3-carboxylic acid: An oxidized form of 4-Methyl-1H-indazole-3-carbaldehyde with distinct chemical properties.
4-Methyl-1H-indazole-3-methanol: A reduced form of the compound with different functional group reactivity.
Uniqueness: this compound is unique due to the presence of both the methyl and aldehyde groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
4-methyl-2H-indazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-2-4-7-9(6)8(5-12)11-10-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSFCZVZLYMYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NNC(=C12)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610282 | |
Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-88-7 | |
Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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